2-Chloro-5-isobutoxyphenylboronic acid
Overview
Description
2-Chloro-5-isobutoxyphenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a chlorine atom and an isobutoxy group.
Mechanism of Action
Target of Action
2-Chloro-5-isobutoxyphenylboronic acid is a boronic acid derivative. Boronic acids are commonly used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the transition metal catalysts used in these reactions, such as palladium .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the boronic acid acts as a nucleophile, transferring an organic group to the palladium catalyst . This process, known as transmetalation, forms a new carbon-carbon bond . The this compound specifically provides the 2-Chloro-5-isobutoxyphenyl group to the reaction .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biologically active compounds . The introduction of the 2-Chloro-5-isobutoxyphenyl group can significantly alter the properties of the resulting compound, potentially affecting its activity in biological systems .
Pharmacokinetics
As a boronic acid, it is likely to be relatively stable under physiological conditions . Its bioavailability would depend on the specific context of its use, such as its incorporation into a larger molecule .
Result of Action
The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction typically requires a base and is often performed in an aqueous environment . The reaction may also be affected by the presence of other functional groups in the reaction mixture .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-isobutoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making this compound a valuable tool for studying protease function and regulation .
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by inhibiting proteases involved in signal transduction. This compound also affects gene expression by modulating the activity of transcription factors that are regulated by proteolytic processing. Additionally, this compound can alter cellular metabolism by inhibiting enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the active site of serine proteases. The boronic acid moiety forms a reversible covalent bond with the serine residue, leading to enzyme inhibition. This interaction prevents the protease from cleaving its substrate, thereby modulating various biochemical pathways. Additionally, this compound can influence gene expression by inhibiting proteases that regulate transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it may degrade over extended periods or under harsh conditions. Long-term exposure to this compound can lead to sustained inhibition of protease activity, which may result in altered cellular functions and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can selectively inhibit target proteases without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal physiological processes. It is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in metabolic pathways that include proteolytic processing and signal transduction. It interacts with enzymes such as chymotrypsin and trypsin, inhibiting their activity and affecting downstream metabolic processes. This compound can also influence metabolic flux by modulating the activity of enzymes involved in key biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cellular uptake, binding affinity, and tissue permeability .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization allows this compound to interact with its target proteases and modulate their activity within specific cellular contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-isobutoxyphenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-nitrophenol.
Isobutylation: The phenol group is alkylated with isobutyl bromide in the presence of a base such as potassium carbonate to form 2-chloro-5-isobutoxy nitrobenzene.
Reduction: The nitro group is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Diazotization and Sandmeyer Reaction: The amine is converted to a diazonium salt, which is subsequently reacted with boronic acid in the presence of copper(I) bromide to yield the desired boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-isobutoxyphenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or quinones.
Substitution: The chlorine atom can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Chloro-5-isobutoxyphenylboronic acid has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methoxyphenylboronic acid
- 2-Fluoro-5-isobutoxyphenylboronic acid
- 2-Chloro-5-ethoxyphenylboronic acid
Uniqueness
2-Chloro-5-isobutoxyphenylboronic acid is unique due to the presence of the isobutoxy group, which provides steric hindrance and electronic effects that can influence the reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
Properties
IUPAC Name |
[2-chloro-5-(2-methylpropoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO3/c1-7(2)6-15-8-3-4-10(12)9(5-8)11(13)14/h3-5,7,13-14H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXMQMLBCJQLHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC(C)C)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681650 | |
Record name | [2-Chloro-5-(2-methylpropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-11-8 | |
Record name | Boronic acid, B-[2-chloro-5-(2-methylpropoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-Chloro-5-(2-methylpropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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